molecular formula C13H14Cl2N2O2 B7440257 (R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide

(R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide

Cat. No.: B7440257
M. Wt: 301.16 g/mol
InChI Key: IWEORYWTYHYLLH-SECBINFHSA-N
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Description

®-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide group substituted with two chlorine atoms and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide typically involves the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl group can be synthesized through a series of reactions starting from commercially available precursors.

    Chlorination: The benzamide core is chlorinated at the 2 and 4 positions using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The piperidinyl intermediate is then coupled with the chlorinated benzamide under appropriate conditions, often using a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group.

    Reduction: Reduction reactions could target the carbonyl group in the piperidinyl moiety.

    Substitution: The chlorine atoms on the benzamide ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a piperidone derivative, while substitution could introduce various functional groups onto the benzamide ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.

    Receptor Binding: Investigation into its binding affinity for various biological receptors.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Exploration of its efficacy in treating certain diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Polymer Science: Incorporation into polymers to impart specific characteristics.

Mechanism of Action

The mechanism of action of ®-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved would be specific to the biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzamide: Lacks the piperidinyl group.

    N-(2,4-Dichlorobenzyl)piperidine: Different substitution pattern on the benzamide ring.

    ®-2,4-Dichloro-N-(piperidin-2-ylmethyl)benzamide: Similar structure but without the oxo group on the piperidine ring.

Uniqueness

®-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide is unique due to the presence of both the dichlorobenzamide and the oxopiperidinyl groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dichloro-N-[[(2R)-6-oxopiperidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O2/c14-8-4-5-10(11(15)6-8)13(19)16-7-9-2-1-3-12(18)17-9/h4-6,9H,1-3,7H2,(H,16,19)(H,17,18)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEORYWTYHYLLH-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC(=O)C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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